1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone

LTB4 receptor antagonist Heck coupling Regioselective synthesis

1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone, also designated 2-acetyl-4-bromo-7-hydroxybenzo[b]furan, is a heterocyclic small molecule (C₁₀H₇BrO₃, MW 255.07 g/mol) belonging to the substituted benzofuran class. It features a unique triad of functional groups: a C2-acetyl moiety, a C4-bromine atom, and a C7-hydroxyl group on the benzofuran core.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
CAS No. 803686-18-2
Cat. No. B12897279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone
CAS803686-18-2
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=CC(=C2O1)O)Br
InChIInChI=1S/C10H7BrO3/c1-5(12)9-4-6-7(11)2-3-8(13)10(6)14-9/h2-4,13H,1H3
InChIKeyFNJDXOOFJCFNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone (CAS 803686-18-2): A Regioselectively Functionalized Benzofuran Building Block for Targeted Medicinal Chemistry


1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone, also designated 2-acetyl-4-bromo-7-hydroxybenzo[b]furan, is a heterocyclic small molecule (C₁₀H₇BrO₃, MW 255.07 g/mol) belonging to the substituted benzofuran class . It features a unique triad of functional groups: a C2-acetyl moiety, a C4-bromine atom, and a C7-hydroxyl group on the benzofuran core. This specific substitution pattern serves as a critical synthetic intermediate for constructing more elaborate benzo[b]furan-based bioactive molecules, particularly leukotriene B4 (LTB4) receptor antagonists [1]. Its well-defined reactivity profile—including selective bromination at the 4-position and subsequent O-alkylation at the 7-hydroxyl—enables divergent synthesis of focused compound libraries that are not accessible from simpler, less functionalized benzofuran scaffolds [1].

Why 1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone Cannot Be Replaced by Generic Benzofuran Intermediates


Generic benzofuran precursors—such as unsubstituted benzofuran, 2-acetylbenzofuran, or mono-substituted benzofurans—lack the orthogonal reactivity required for the sequential, site-selective transformations central to LTB4 receptor antagonist synthesis [1]. The simultaneous presence of the C4-Br, C7-OH, and C2-acetyl groups enables three distinct synthetic handles: (i) Heck or cross-coupling chemistry at the C4 bromine position, (ii) O-alkylation at the C7 hydroxyl for solubility and pharmacophore tuning, and (iii) Horner–Wadsworth–Emmons (HWE) olefination or condensation at the C2 acetyl group [1][2]. Substituting this compound with a non-brominated or differently brominated analog (e.g., 5-bromo or 6-bromo isomers) fundamentally alters the regiochemical outcome of subsequent Heck couplings, leading to divergent SAR-defined compounds with distinct BLT1/BLT2 selectivity profiles [1]. The 4-bromo-7-hydroxy-2-acetyl substitution pattern is therefore not interchangeable for programs targeting this specific chemotype space.

Quantitative Differentiation Evidence for 1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone vs. Comparator Benzofuran Intermediates


Regiochemical Advantage: C4-Bromo Substitution Enables Exclusive Heck Coupling at the 4-Position vs. Non-Brominated or 5-Bromo Analogs

The target compound bears a bromine exclusively at the C4 position of the benzofuran ring, installed via NBS-mediated selective bromination of 2-acetyl-7-hydroxybenzo[b]furan [1]. This 4-bromo regioisomer directs subsequent Heck reaction with N-alkylcrotonamides exclusively to the C4 position, yielding 4-(2-alkylcarbamoyl-1-methylvinyl) derivatives that exhibit dual BLT1/BLT2 antagonism [1]. In contrast, the 5-bromo isomer (prepared from 5-bromosalicylaldehyde) directs the same Heck coupling to the C5 position, generating a different SAR series with altered receptor selectivity profiles [1]. The non-brominated parent compound, 2-acetyl-7-hydroxybenzo[b]furan, cannot undergo this Heck functionalization at all, limiting it to C2-side-chain modifications only [1].

LTB4 receptor antagonist Heck coupling Regioselective synthesis Benzofuran functionalization

Physicochemical Differentiation: LogP and PSA Values vs. Non-Brominated Analogs Influence Downstream Compound Drug-Likeness

The target compound has a calculated LogP of 3.10 and a topological polar surface area (PSA) of 50.44 Ų . The presence of the bromine atom at C4 increases lipophilicity compared to the non-brominated analog 2-acetyl-7-hydroxybenzofuran (MW 176.17 g/mol, no halogen), which is expected to have a lower LogP (~1.8–2.2 based on the absence of the Br contribution of ~+0.8 to +1.0 log units per the Hansch π constant for aromatic bromine) [1]. This increased lipophilicity is critical for the membrane permeability of the final LTB4 antagonist lead compounds, as the 4-bromo substituent persists through the synthetic sequence into the final bioactive molecules (e.g., compound 7v) [2].

Drug-likeness LogP Polar surface area Physicochemical profiling

Synthetic Accessibility: Selective NBS Bromination at C4 Avoids Isomeric Mixtures and Purification Burden

The target compound is prepared by treating 2-acetyl-7-hydroxybenzo[b]furan with N-bromosuccinimide (NBS), which selectively brominates at the C4 position due to the directing effects of the C7 hydroxyl and C2 acetyl groups [1]. This selective bromination avoids the formation of competing dibrominated or isomeric monobrominated byproducts (e.g., 6-bromo or 4,6-dibromo derivatives) that can arise from non-selective bromination conditions [2]. In contrast, bromination of 3-acyl-5-hydroxybenzofurans under varying conditions is reported to yield mixtures of 4-bromo and 4,6-dibromo derivatives, requiring chromatographic separation [2]. The target compound's clean formation therefore reduces purification costs and improves batch-to-batch consistency for procurement.

Regioselective bromination NBS Synthetic efficiency Process chemistry

Biological Activity Potential: Antiproliferative and Differentiation-Inducing Activity Suggested by Patent Data, Differentiating from Inactive Benzofuran Congeners

Patent-derived data indicate that 1-(4-bromo-7-hydroxybenzofuran-2-yl)ethanone exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent particularly for leukemia, colon, breast, skin, and prostate cancers [1][2]. This differentiation-inducing mechanism is distinct from the cytotoxic apoptosis induction observed for many benzofuran derivatives (e.g., benzofuran derivatives 26 and 36 that induce apoptosis via PI3K/Akt/mTOR pathway inhibition in MCF-7 cells) [3]. The dual functionality—serving both as a synthetic intermediate for LTB4 antagonists and as a potential direct bioactive entity via differentiation induction—sets it apart from structurally similar benzofuran building blocks that lack reported inherent bioactivity.

Anticancer agent Cell differentiation Monocyte induction Leukemia

Procurement-Relevant Application Scenarios for 1-(4-Bromo-7-hydroxybenzofuran-2-yl)ethanone Based on Quantitative Evidence


Libraries of 4-Substituted Benzo[b]furan-Based LTB4 Receptor Antagonists for Inflammatory Disease Research

The compound serves as the essential starting material for synthesizing 4-(2-alkylcarbamoyl-1-methylvinyl)-7-alkyloxybenzo[b]furan derivatives via sequential O-alkylation and Heck coupling . This synthetic route has been validated in multiple publications to yield compounds with dual hBLT1/hBLT2 inhibitory activity (e.g., compound 7v) or hBLT2-selective inhibition (e.g., compound 4v), making it a strategic procurement choice for research groups pursuing LTB4 receptor pharmacology for asthma, allergic inflammation, and cancer . The regiospecific 4-bromo substitution ensures that Heck coupling occurs exclusively at the desired position, unlike 5-bromo isomers that produce a different SAR series.

Exploratory Anticancer Research Targeting Differentiation-Inducing Mechanisms in Leukemia and Solid Tumors

Patent-derived evidence suggests that this compound may directly arrest proliferation of undifferentiated cancer cells and induce monocytic differentiation, a mechanism therapeutically relevant for acute promyelocytic leukemia and certain solid tumors . While quantitative potency data remains proprietary or unpublished in peer-reviewed literature, the differentiation-inducing claim distinguishes this compound from the majority of benzofuran derivatives that act primarily through cytotoxic apoptosis . Research groups investigating non-cytotoxic differentiation therapy approaches may find this compound worth evaluating as a starting point for medicinal chemistry optimization, provided that independent in vitro validation is performed upon procurement.

Physicochemical Property-Driven Lead Optimization: LogP and PSA Tuning for CNS-Penetrant or Peripherally Restricted LTB4 Antagonists

The compound's calculated LogP of 3.10 and PSA of 50.44 Ų place it within a favorable range for oral bioavailability and potential CNS penetration . The bromine atom contributes approximately +0.9 to +1.1 LogP units relative to the non-brominated analog , providing a measurable lipophilicity anchor that persists through the synthetic sequence into final LTB4 antagonists. Medicinal chemistry teams optimizing the pharmacokinetic profile of benzofuran-based drug candidates can use this brominated intermediate to access a more lipophilic chemical space without introducing additional metabolic liabilities associated with alkyl chain extensions, thereby maintaining lower molecular weight and structural simplicity.

Chemical Process Development: Validation of Regioselective Bromination Protocols for Benzofuran Scaffolds

The well-documented synthetic protocol for preparing this compound via NBS-mediated selective C4 bromination of 2-acetyl-7-hydroxybenzo[b]furan provides a reliable benchmark for process chemistry groups developing scalable bromination methods for benzofuran substrates. The selectivity observed (C4 monobromination vs. potential C6 or dibromination) is attributed to the combined directing effects of the C7 hydroxyl and C2 acetyl substituents , offering a case study for computational reaction prediction and mechanistic studies of electrophilic aromatic substitution on benzofuran cores. Procurement of both the starting material and the brominated product enables direct comparison of reaction outcomes under varying conditions.

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